Cas no 6342-92-3 (1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
6342-92-3 structure
Product Name:1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Numero CAS:6342-92-3
MF:C16H14O4
MW:270.279964923859
CID:1658823
PubChem ID:5355888
Update Time:2025-04-21
1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- SMR001556854
- CTK5B9152
- AC1L659C
- HMS3087M06
- SureCN5082149
- MLS002667082
- 2',5'-DIHYDROXY-4-METHOXYCHALCONE
- AG-G-35386
- MCULE-7433777200
- SMR001556854; CTK5B9152; AC1L659C; HMS3087M06; SureCN5082149; MLS002667082; 2',5'-DIHYDROXY-4-METHOXYCHALCONE; AG-G-35386; MCULE-7433777200; 2',5'-dihydroxy-4-methoxychalcone;
- 6342-92-3
- NSC-46672
- 2',5'-Dihydroxy-4-methoxychalcone, AldrichCPR
- CCG-214392
- SR-05000002518
- 2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)-
- FUQGIYDZGLORRC-XBXARRHUSA-N
- NCGC00096016-01
- BRD-K43285163-001-01-2
- NCGC00096016-02
- BSPBio_002478
- NSC46672
- CHEMBL1528842
- SCHEMBL5082144
- PD000602
- SPECTRUM1505142
- AKOS024286708
- SR-05000002518-1
- LMPK12120194
- NSC 46672
- BRD-K43285163-001-02-0
-
- Inchi: 1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,17,19H,1H3/b8-4+
- Chiave InChI: FUQGIYDZGLORRC-XBXARRHUSA-N
- Sorrisi: O(C)C1C=CC(=CC=1)/C=C/C(C1C=C(C=CC=1O)O)=O
Proprietà calcolate
- Massa esatta: 270.08922
- Massa monoisotopica: 270.089209
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 344
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.8
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.282
- Punto di ebollizione: 528.2°C at 760 mmHg
- Punto di infiammabilità: 200.9°C
- Indice di rifrazione: 1.657
- PSA: 66.76
- LogP: 3.00250
1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Letteratura correlata
-
Sruthi Ann Alex,Jitendra Satija,Mohd Azeem Khan,Gopalkrishna M. Bhalerao,Sujay Chakravarty,Boobalan Kasilingam,A. Sivakumar,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2015,7, 5583-5592
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Danlei Xiang Nanoscale, 2021,13, 5497-5506
6342-92-3 (1-(2,5-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso